molecular formula C8H5FINO B3392208 6-Fluoro-7-iodo-2,3-dihydro-isoindol-1-one CAS No. 877151-19-4

6-Fluoro-7-iodo-2,3-dihydro-isoindol-1-one

Cat. No. B3392208
M. Wt: 277.03 g/mol
InChI Key: RDCWIRXWALFGDU-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

A solution of 2-bromomethyl-5-fluoro-6-iodo-benzoic acid methyl ester (0.373 g, 1.0 mmol), in THF (4 mL) was treated with 30% aq. Ammonium hydroxide (0.256 mL, 2.2 mmol) and heated with stirring at 100° C. for 2 h. After this time, the resulting mixture was concentrated. Silica gel column chromatography using 30% ethyl acetate in hexane afforded 6-fluoro-7-iodo-2,3-dihydro-isoindol-1-one (0.070 g, 25%). GC-MS: m/z 277 (M)+, 249 (M−28)+.
Name
2-bromomethyl-5-fluoro-6-iodo-benzoic acid methyl ester
Quantity
0.373 g
Type
reactant
Reaction Step One
Quantity
0.256 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[C:9]([I:10])=[C:8]([F:11])[CH:7]=[CH:6][C:5]=1[CH2:12]Br.[OH-].[NH4+:16]>C1COCC1>[F:11][C:8]1[C:9]([I:10])=[C:4]2[C:5]([CH2:12][NH:16][C:3]2=[O:2])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-bromomethyl-5-fluoro-6-iodo-benzoic acid methyl ester
Quantity
0.373 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1I)F)CBr)=O
Name
Quantity
0.256 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the resulting mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C2CNC(C2=C1I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.